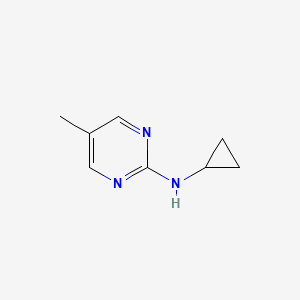

N-cyclopropyl-5-methylpyrimidin-2-amine

Description

N-Cyclopropyl-5-methylpyrimidin-2-amine is a pyrimidine derivative featuring a cyclopropyl group attached to the amine nitrogen at position 2 and a methyl substituent at position 5 of the pyrimidine ring. This compound is notable for its cyclopropane moiety, which introduces significant ring strain, enhancing reactivity and making it valuable as an intermediate in organic synthesis and pharmaceutical research . Historically, it has been utilized in the development of fine chemicals and drug candidates, though it is currently listed as discontinued by suppliers like CymitQuimica. Despite its discontinued status, its structural and electronic properties remain of interest for comparative studies with analogous compounds .

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

N-cyclopropyl-5-methylpyrimidin-2-amine |

InChI |

InChI=1S/C8H11N3/c1-6-4-9-8(10-5-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,9,10,11) |

InChI Key |

ZXLDSSDXXLQOSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-methylpyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with 5-methyl-2-chloropyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives. Substitution reactions can lead to the formation of alkylated or acylated pyrimidine derivatives .

Scientific Research Applications

N-cyclopropyl-5-methylpyrimidin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

5-Chloro-N-cyclopropylpyrimidin-2-amine

- Substituents : Chlorine at position 5 (pyrimidine ring) and cyclopropylamine at position 2.

- CAS Number : 1289385-19-8 .

- Key Differences : The chlorine atom, being electron-withdrawing, alters electronic density on the pyrimidine ring compared to the methyl group in the target compound. This substitution likely impacts reactivity in cross-coupling reactions or binding interactions in biological systems.

- Applications: Used as an intermediate, though specific applications are less documented.

N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine

- Substituents : Methoxy and methyl groups on the phenyl ring, with a pyrimidin-4-amine core.

- CAS Number : 1019132-74-1 .

- Key Differences : The amine group at position 4 (vs. position 2) and additional aromatic substituents create steric and electronic distinctions. The 4-amine position may influence hydrogen-bonding interactions in drug-receptor binding.

- Applications: Documented for laboratory research, emphasizing its role in non-household or non-pharmaceutical contexts .

Isopropyl-(5-nitro-pyridin-2-yl)-amine

- Substituents : Nitro group at position 5 (pyridine ring) and isopropylamine at position 2.

- CAS Number : 26820-53-1 .

- Key Differences: The pyridine core (vs. The isopropyl group lacks the ring strain of cyclopropane, altering conformational flexibility.

- Applications : Primarily for laboratory research, with applications in studies requiring nitro-functionalized intermediates .

Comparative Data Table

Research Implications and Trends

- In contrast, chlorine or nitro groups enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution.

- Cyclopropane Utility: The cyclopropyl group’s strain energy may improve binding affinity in drug candidates by enforcing rigid conformations, a property less pronounced in isopropyl or aromatic analogs .

- Heterocycle Selection : Pyrimidine derivatives (6-membered, two nitrogens) offer distinct electronic environments compared to pyridines (6-membered, one nitrogen), influencing solubility and metabolic stability in vivo.

Biological Activity

N-cyclopropyl-5-methylpyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of pyrimidine derivatives, including this compound. For instance, compounds structurally similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 32 μg/mL against several strains, indicating moderate to potent antibacterial effects .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, altering their function and disrupting metabolic pathways.

- Cell Membrane Disruption : Similar compounds have been shown to compromise bacterial cell membrane integrity, leading to cell death through leakage of intracellular components .

Antitumor Activity

This compound has also been investigated for its potential antitumor properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy. The structure–activity relationship studies indicate that modifications to the pyrimidine core can significantly enhance antitumor efficacy .

Table 1: Bioactivity Summary of Pyrimidine Derivatives

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (nM) | Notes |

|---|---|---|---|---|

| This compound | Antibacterial | 4 - 32 | N/A | Moderate activity against Gram-positive bacteria |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | Antitumor | N/A | 25.3 | Induces apoptosis in SET-2 cells |

| Compound 5p (similar structure) | Broad-spectrum antibacterial | 4 - 16 | N/A | Effective against MRSA and biofilm disruption |

Selective JAK2 Inhibition

In a study focusing on JAK2 inhibitors, compounds related to this compound exhibited selective inhibition of the JAK2 kinase with IC50 values as low as 5 nM. This selectivity is crucial for developing treatments for myeloproliferative neoplasms (MPNs), as it minimizes side effects associated with non-selective inhibitors .

Structure–Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrimidine core and substituents significantly impact the biological activity of this compound. For instance:

- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.

- Methyl Substitution : Influences the electronic properties and steric hindrance, affecting enzyme interactions.

These findings suggest that careful structural modifications can lead to compounds with enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-cyclopropyl-5-methylpyrimidin-2-amine, and how is structural validation performed?

- Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions involving pyrimidine precursors and cyclopropylamine derivatives. Structural validation relies on nuclear magnetic resonance (NMR) for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve bond angles and torsion angles . Purity is assessed using HPLC with UV detection (≥95% purity threshold).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Use engineering controls (fume hoods) and personal protective equipment (PPE), including nitrile gloves, face shields, and EN 166-compliant safety goggles. Avoid skin contact by following proper glove removal techniques. Contaminated gloves must be disposed of per hazardous waste regulations .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction conditions for synthesizing this compound?

- Answer : Hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms improve thermochemical accuracy for predicting reaction pathways and transition states. DFT can model cyclopropane ring stability under varying temperatures and solvents, guiding solvent selection (e.g., DMF vs. THF) and catalyst optimization (e.g., Pd-mediated coupling) . Experimental validation via kinetic studies (rate constants) and Arrhenius plots is critical .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidin-2-amine derivatives?

- Answer : Discrepancies in IC50 values (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, temperature) or cellular permeability differences. Validate using orthogonal assays:

- Dose-response curves (3-6 replicates) to confirm potency.

- Molecular docking (AutoDock Vina) to assess binding mode consistency with crystallographic data .

- Metabolic stability tests (microsomal half-life) to rule out false positives from compound degradation .

Q. How does substituent positioning (e.g., cyclopropyl vs. methyl groups) influence the compound’s electronic properties and bioactivity?

- Answer : Cyclopropyl groups induce ring strain and hyperconjugation, altering electron density at the pyrimidine core. Computational studies (NBO analysis) reveal charge transfer effects, while Hammett constants quantify substituent electronic contributions. Bioactivity shifts (e.g., kinase inhibition) correlate with steric clashes in docking models .

Q. What crystallographic techniques characterize polymorphic forms of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) at 120 K resolves unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks. Compare experimental data (R-factor ≤0.06) with Cambridge Structural Database entries to identify polymorphs. Thermal analysis (TGA/DSC) detects phase transitions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.